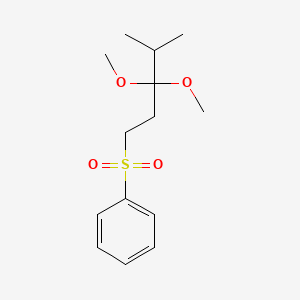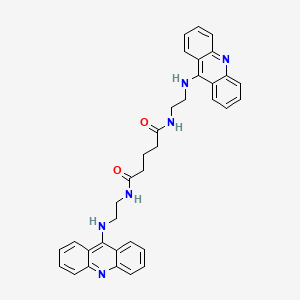
N,N'-Bis(2-(9-acridinylamino)ethyl)pentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide is a complex organic compound known for its unique structure and properties. It is characterized by the presence of acridine moieties, which are known for their intercalating properties with DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide typically involves the reaction of acridine derivatives with diamines. One common method includes the reaction of 9-chloroacridine with N,N’-bis(2-aminoethyl)pentanediamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide undergoes various chemical reactions, including:
Oxidation: The acridine moieties can be oxidized to form N-oxides.
Reduction: The compound can be reduced under specific conditions to modify the acridine rings.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include acridine N-oxides, reduced acridine derivatives, and substituted acridine compounds. These products can have varied applications depending on the functional groups introduced .
Scientific Research Applications
N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in studies involving DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The primary mechanism of action of N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide involves intercalation with DNA. The acridine moieties insert between the base pairs of the DNA helix, disrupting the normal function of the DNA. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The compound’s ability to bind to DNA makes it a potent agent in anticancer research .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(7-(9-acridinylamino)heptyl)pentanediamide
- N,N’-Bis(3-(9-acridinylamino)propyl)pentanediamide
- Pentanediamide, 3-(9-acridinylamino)-N,N’-bis(2-(9-acridinylamino)ethyl)
Uniqueness
N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide is unique due to its specific intercalating properties and the length of its linker chain, which can influence its binding affinity and specificity for DNA. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and biological activity .
Properties
CAS No. |
98502-80-8 |
|---|---|
Molecular Formula |
C35H34N6O2 |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
N,N'-bis[2-(acridin-9-ylamino)ethyl]pentanediamide |
InChI |
InChI=1S/C35H34N6O2/c42-32(36-20-22-38-34-24-10-1-5-14-28(24)40-29-15-6-2-11-25(29)34)18-9-19-33(43)37-21-23-39-35-26-12-3-7-16-30(26)41-31-17-8-4-13-27(31)35/h1-8,10-17H,9,18-23H2,(H,36,42)(H,37,43)(H,38,40)(H,39,41) |
InChI Key |
KWTKEUDOIITBTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCNC(=O)CCCC(=O)NCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


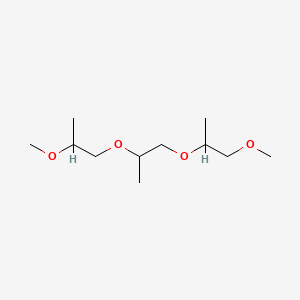
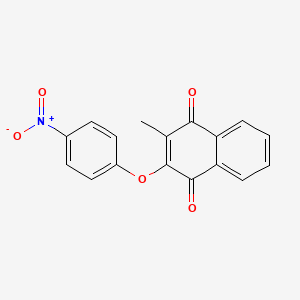
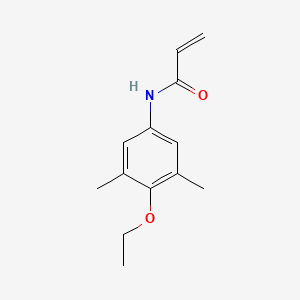
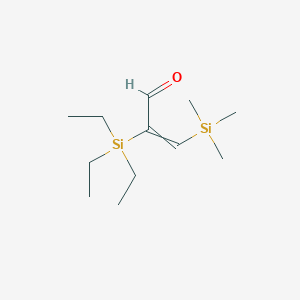

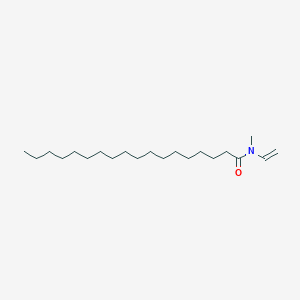
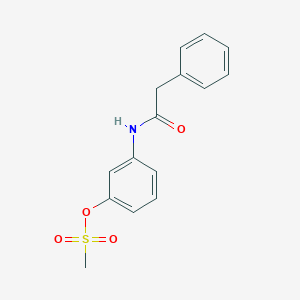
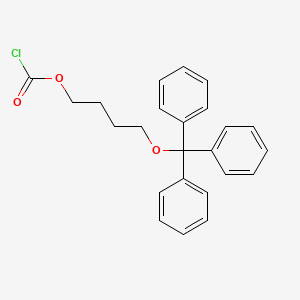
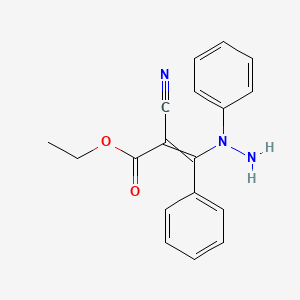
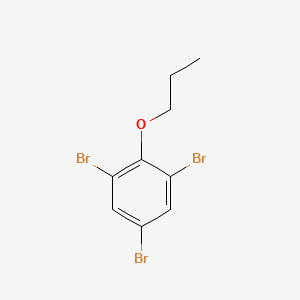
![5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14348915.png)
![6,6'-Bis({[(pyridin-2-yl)methyl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B14348917.png)

